Tetraprenyl diphosphate

Protein prenylation GGTase-I substrate selectivity FPP vs GGPP competition

Tetraprenyl diphosphate, commonly designated geranylgeranyl diphosphate (GGPP), is a linear C20 isoprenoid diphosphate comprising four isoprene units esterified to a diphosphate group (molecular formula C20H36O7P2, MW 450.4 g/mol). Unlike the shorter C15 farnesyl diphosphate (FPP), GGPP serves as the obligate prenyl donor for protein geranylgeranylation — a post-translational modification essential for membrane localization of Rho, Rab, and Rac GTPases — and as the biosynthetic precursor for diterpenes, carotenoids, chlorophyll side chains, ubiquinones, and menaquinones.

Molecular Formula C20H36O7P2
Molecular Weight 450.4 g/mol
Cat. No. B1257932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraprenyl diphosphate
Synonymstetraprenyl diphosphate
tetraprenyldiphosphate
Molecular FormulaC20H36O7P2
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESCC(=CCOP(=O)(OCC=C(C)C)OP(=O)(OCC=C(C)C)OCC=C(C)C)C
InChIInChI=1S/C20H36O7P2/c1-17(2)9-13-23-28(21,24-14-10-18(3)4)27-29(22,25-15-11-19(5)6)26-16-12-20(7)8/h9-12H,13-16H2,1-8H3
InChIKeyIOKQNRJOIVNKDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraprenyl Diphosphate (GGPP) for Isoprenoid Research: C20 Prenyl Donor Procurement Guide


Tetraprenyl diphosphate, commonly designated geranylgeranyl diphosphate (GGPP), is a linear C20 isoprenoid diphosphate comprising four isoprene units esterified to a diphosphate group (molecular formula C20H36O7P2, MW 450.4 g/mol) [1]. Unlike the shorter C15 farnesyl diphosphate (FPP), GGPP serves as the obligate prenyl donor for protein geranylgeranylation — a post-translational modification essential for membrane localization of Rho, Rab, and Rac GTPases — and as the biosynthetic precursor for diterpenes, carotenoids, chlorophyll side chains, ubiquinones, and menaquinones [2][3]. Multiple geometric isomers exist (all-trans, Z,E,E, and E,E,Z), each with distinct subcellular targeting and enzymatic specificity, making stereochemical identity a critical procurement parameter [4].

Why Farnesyl Diphosphate or Other Prenyl Diphosphates Cannot Replace Tetraprenyl Diphosphate in Experimental Workflows


Although FPP (C15) and GGPP (C20) differ by only a single isoprene unit, mammalian prenyltransferases discriminate between them with high fidelity: protein geranylgeranyltransferase-I (PGGT-I) binds GGPP 330-fold tighter than FPP, while protein farnesyltransferase (PFT) binds FPP 15-fold tighter than GGPP [1]. This reciprocal selectivity is physiologically enforced — both diphosphates compete for the same enzyme active sites in vivo, and the dominant binder dictates the prenylation outcome [1]. Attempts to substitute GGPP with FPP in geranylgeranylation assays produce a 37-fold slower transfer rate via PGGT-I [1]. Similarly, in chlorophyll biosynthesis, phytyl diphosphate (PhPP, C20-dihydro) yields 12.4% incorporation versus only 3.2% for GGPP under identical conditions, demonstrating that hydrogenation state, not merely chain length, governs biosynthetic flux [2]. Furthermore, the all-trans-(E,E,E) geometric isomer of GGPP is the exclusive substrate for cytosolic protein prenylation, whereas the membrane-associated (E,E,Z) isomer feeds long-chain polyprenol synthesis — meaning even different GGPP isomers are not functionally interchangeable [3].

Quantitative Differentiation Evidence for Tetraprenyl Diphosphate Against Closest Analogs


330-Fold Tighter Binding of GGPP Versus FPP to Protein Geranylgeranyltransferase-I Determines Prenylation Fate

In direct competitive binding experiments using purified mammalian enzymes, protein geranylgeranyltransferase-I (PGGT-I) binds GGPP 330-fold tighter than farnesyl diphosphate (FPP). Conversely, protein farnesyltransferase (PFT) binds FPP only 15-fold tighter than GGPP [1]. This asymmetric selectivity means that under physiological conditions where both prenyl donors coexist, PGGT-I is predominantly occupied by GGPP while PFT is predominantly occupied by FPP. The kinetic consequence is that PGGT-I-catalyzed farnesylation proceeds 37-fold slower than its cognate geranylgeranylation reaction, with the farnesyl transfer step being rate-limiting [1]. Mechanistically, this 330-fold binding differential is the primary molecular basis for why C20-geranylgeranylation cannot be functionally replaced by C15-farnesylation on target proteins such as Rho and Rac GTPases.

Protein prenylation GGTase-I substrate selectivity FPP vs GGPP competition

3.9-Fold Higher Chlorophyll Incorporation Efficiency of Phytyl Diphosphate Over GGPP in Tobacco Cell Cultures

In a direct head-to-head comparison using radiolabeled substrates in growing tobacco (Nicotiana tabacum) cell cultures, geranylgeranyl diphosphate (GGPP) and phytyl diphosphate (PhPP, the hydrogenated C20 analog) were tested for incorporation into chlorophylls a and b over a 24-hour incubation period [1]. GGPP achieved 3.2% total activity incorporation, whereas PhPP achieved 12.4% — a 3.9-fold higher incorporation efficiency [1]. Saturation of chlorophyll-specific radioactivity occurred at 60 μM for GGPP versus only 20–40 μM for PhPP, indicating that PhPP reaches maximal incorporation at substantially lower substrate concentrations [1]. Moreover, GGPP-derived chlorophyll required an additional in vivo hydrogenation step (geranylgeraniol → phytol conversion), adding a metabolic processing burden absent for PhPP. Geranylgeranyl monophosphate (GGMP) performed identically to GGPP (3.2% incorporation), confirming that the diphosphate moiety, not the phosphorylation state, drives the differential [1].

Chlorophyll biosynthesis Phytol precursor incorporation GGPP vs PhPP metabolic flux

GGPP Synthase Displays 330-Fold Substrate Preference for Farnesyl Diphosphate Over Dimethylallyl Diphosphate as Allylic Primer

Purified bovine brain geranylgeranyl diphosphate synthase (GGPPS) exhibits a strict chain-length preference for its allylic substrate. The relative reaction velocities for GGPP formation from dimethylallyl diphosphate (DMAPP, C5), geranyl diphosphate (GPP, C10), and farnesyl diphosphate (FPP, C15) were determined as 0.004:0.145:1, respectively — meaning FPP is 250-fold more reactive than DMAPP and 6.9-fold more reactive than GPP [1]. The Km for FPP (0.74 μM) is approximately 45-fold lower than for DMAPP (33 μM), confirming FPP as the kinetically preferred substrate [1]. These data establish GGPP synthase as a dedicated C15→C20 elongase rather than a general polyprenyl synthase. Additionally, the enzyme exhibits product inhibition: GGPP acts as a competitive inhibitor against FPP with a Ki of 1.2 μM, providing a built-in feedback regulatory mechanism absent for shorter-chain products [1].

GGPP synthase kinetics Chain elongation specificity Allylic substrate discrimination

Protein Farnesyltransferase Sterically Excludes GGPP via a Second-Site Exclusion Mechanism Confirmed by X-Ray Crystallography

Co-crystallization of yeast protein farnesyltransferase (PFTase) with GGPP revealed that while the diphosphate moiety and terminal two isoprene units of GGPP map to the same positions as the corresponding atoms in FPP, the first and second isoprene units of GGPP bulge away from the acceptor protein binding site [1]. This structural distortion prevents productive rearrangement into the transition state and sterically blocks acceptor protein binding. In contrast, FPP occupies the binding pocket without such steric clash [1]. Photoactive isoprenoid analogues inhibit yeast PFTase with K(I) values as low as 45 nM, demonstrating that the diphosphate binding site tolerates modifications but the isoprenoid chain-length gate is structurally rigid [1]. These crystallographic data, deposited in PDB entry 1o1r, provide atomic-level evidence that GGPP cannot serve as a PFTase substrate not because of weak binding but because of a conformational incompatibility in the ternary complex [1][2]. Complementary biochemical evidence shows that photoradiolabelling of PGGT-I is inhibited more effectively by GGPP than by FPP, whereas photoradiolabelling of PFT is inhibited better by FPP than by GGPP, confirming reciprocal isoprenoid selectivity across both prenyltransferase families [3].

PFTase substrate discrimination Isoprenoid chain-length selectivity Structural enzymology

GGTase-I Substrate Specificity: Aryl-Modified GGPP Analog 6d Outperforms Native GGPP with krel = 1.93

A systematic structure-activity relationship (SAR) study of GGTase-I screened a seven-member library of aryl-modified GGPP analogs alongside native GGPP as the reference substrate (krel defined as 1.0) [1]. Six of seven analogs proved to be GGTase-I substrates, demonstrating that the enzyme tolerates substantial modification of the isoprenoid tail. Notably, compound 6d (an aryl-modified GGPP analog) exhibited a krel of 1.93 — nearly twice the catalytic efficiency of native all-trans-GGPP [1]. In a complementary study with saturated GGPP analogs, compound 11d achieved a krel of 0.95, approaching near-native activity despite saturation of double bonds [2]. These data establish GGPP as the benchmark substrate against which engineered analogs are quantitatively calibrated, and confirm that even minor structural deviations can either enhance or diminish substrate efficiency relative to the native GGPP baseline.

GGTase-I substrate engineering Isoprenoid analog SAR Prenyltransferase substrate tolerance

Geometric Isomer Identity Determines Subcellular Targeting: All-trans-GGPP for Prenylation Versus (E,E,Z)-GGPP for Polyprenol Biosynthesis

Rat tissues harbor two biochemically distinct GGPP synthase activities with non-overlapping product stereochemistry and subcellular localization [1]. The cytosolic all-trans-GGPP synthase produces exclusively the (E,E,E) isomer with high substrate affinity (Km for FPP = 0.6 μM; Km for IPP = 3.5 μM), and this all-trans product is the sole substrate for cytosolic protein prenylation reactions [1]. The membrane-associated activity produces trans,trans,cis-(E,E,Z)-GGPP, which is channeled into long-chain polyprenol biosynthesis and is not utilized by cytosolic prenyltransferases [1]. These two synthase activities are independently regulated: mevinolin (lovastatin) treatment caused >70% decrease in all-trans-GGPP synthase activity in spleen while FPP synthase was almost unaffected, and in liver/kidney FPP synthase activity increased while all-trans-GGPP synthase decreased [1]. The all-trans-GGPP synthase also exhibits a narrow pH optimum (5.0–6.0) and requires Zn²⁺ (1 mM maximal stimulation), with Mg²⁺ having no effect — a divalent cation profile distinct from FPP synthase [1].

GGPP geometric isomerism Subcellular compartmentalization Cis vs trans prenyltransferase specificity

High-Impact Application Scenarios for Tetraprenyl Diphosphate Based on Quantitative Evidence


Protein Geranylgeranylation Substrate for GGTase-I Enzymology and Inhibitor Screening

All-trans-GGPP is the obligate, native prenyl donor for in vitro reconstitution of protein geranylgeranylation by GGTase-I. Based on the 330-fold tighter binding of GGPP to PGGT-I relative to FPP [1], any GGTase-I activity assay or inhibitor screen that substitutes FPP for GGPP will underestimate true geranylgeranylation rates and produce artifactual farnesylation side-products at 37-fold reduced catalytic efficiency [1]. For inhibitor discovery programs targeting GGTase-I — including anti-cancer and anti-parasitic indications — GGPP is the definitive substrate for determining competitive inhibition constants (Ki) and mechanism-of-action studies, as demonstrated by the use of GGPP as the displaced ligand in photoradiolabelling competition experiments [2]. GGPP is also the benchmark reference compound (krel = 1.0) against which all substrate analog efficiency is calibrated in GGTase-I SAR programs [3].

Chlorophyll and Isoprenoid Biosynthesis Pathway Tracing in Plant Systems

Radiolabeled GGPP serves as the physiological intermediate for tracing the chlorophyll biosynthetic pathway at the pre-hydrogenation step. The 3.2% incorporation efficiency of GGPP into chlorophylls a and b in tobacco cell cultures [1] reflects the metabolic flux when the complete hydrogenation machinery is required, contrasting with the 12.4% incorporation of PhPP that bypasses hydrogenation. GGPP is therefore the appropriate substrate choice when the experimental goal is to interrogate geranylgeranyl reductase activity or to study the coordination between the methylerythritol phosphate (MEP) pathway and chlorophyll assembly. For diterpene synthase characterization, GGPP is the universal C20 precursor, with Km values ranging from 5 μM (tomato phytoene synthase [2]) to 41 μM (Erwinia phytoene synthase [3]), enabling quantitative comparison of synthase efficiencies across species.

Structural Biology of Prenyltransferase Substrate Discrimination

GGPP is an indispensable tool for crystallographic and cryo-EM studies of prenyltransferase substrate discrimination mechanisms. The PDB:1o1r structure demonstrates that GGPP co-crystallized with PFTase reveals the structural basis for chain-length exclusion — the terminal isoprene units protrude into the acceptor protein binding site, preventing ternary complex formation [1]. This makes GGPP the definitive 'bind-but-do-not-react' control for distinguishing substrate binding from catalytic competence in PFTase structural studies. The availability of photoactive GGPP-mimetic probes with K(I) values as low as 45 nM [1] further enables photoaffinity labelling experiments to map the isoprenoid binding pocket of uncharacterized prenyltransferases.

Selective GGPP Synthase Inhibitor Development for Bone Disease and Parasitic Infections

Human recombinant GGPP synthase (GGPPS) is a validated therapeutic target for bone antiresorption and antiparasitic drug development, with bisphosphonate and azaprenyl diphosphate inhibitors achieving IC50 values from 140 nM to 690 μM [1]. Critically, nitrogen-containing bisphosphonates (e.g., alendronate, IC50 = 460 nM against FPP synthase) show no cross-inhibition of GGPPS, and conversely 3-aza-GGPP specifically inhibits GGPPS without affecting FPP synthase [2]. This orthogonal inhibitor selectivity demonstrates that GGPP is required as the authentic substrate for GGPPS to accurately determine inhibitor potency and selectivity ratios against the parallel FPP synthase. In Plasmodium falciparum, the bifunctional farnesyl/geranylgeranyl diphosphate synthase is inhibited by MMV019313 with high selectivity over human orthologs, and GGPP is essential for validating such species-selective inhibitors [3].

Quote Request

Request a Quote for Tetraprenyl diphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.